molecular formula C13H18BrN B12084310 1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine

1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine

Cat. No.: B12084310
M. Wt: 268.19 g/mol
InChI Key: BFACVFLZKWWIQZ-UHFFFAOYSA-N
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Description

1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine is a pyrrolidine derivative featuring a three-carbon propyl chain linking the nitrogen of the pyrrolidine ring to a 3-bromo-substituted phenyl group. Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational rigidity and bioactivity, particularly in enzyme inhibition and receptor modulation .

Properties

Molecular Formula

C13H18BrN

Molecular Weight

268.19 g/mol

IUPAC Name

1-[3-(3-bromophenyl)propyl]pyrrolidine

InChI

InChI=1S/C13H18BrN/c14-13-7-3-5-12(11-13)6-4-10-15-8-1-2-9-15/h3,5,7,11H,1-2,4,6,8-10H2

InChI Key

BFACVFLZKWWIQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine typically involves the reaction of 3-bromophenylpropylamine with pyrrolidine under specific conditions. The process may include:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted phenylpropylpyrrolidines.

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications/Activities Reference
1-(3-(4-Bromophenoxy)propyl)pyrrolidine 4-Bromo-phenoxy group, ether linkage 284.19 Intermediate for organic synthesis
1-((3-Bromo-5-methylphenyl)sulfonyl)pyrrolidine 3-Bromo-5-methylphenyl sulfonyl group 304.2 Drug research intermediate
1-[3-(2-Methoxy-5-nitrophenoxy)propyl]pyrrolidine 2-Methoxy-5-nitro phenoxy group 347.36 (calculated) Precursor for aniline derivatives
1-(3-Bromopropyl)pyrrolidine hydrobromide Hydrobromide salt, no phenyl group 273.01 Alkylating agent in synthesis

Key Observations :

  • Substituent Position : The 3-bromo substitution on the phenyl ring (target compound) contrasts with 4-bromo in , which may alter electronic effects (e.g., inductive or resonance) and steric accessibility .
  • Linkage Type: Ether (phenoxy) vs. direct propyl linkage affects flexibility and polarity. The target compound’s direct linkage may enhance rigidity compared to ether-based analogs .
  • Functional Groups : Sulfonyl () or nitro groups () introduce electronegative moieties, influencing solubility and reactivity, whereas the bromine in the target compound offers a site for cross-coupling reactions .

Physicochemical and Stability Profiles

  • Molecular Weight: The target compound’s molecular weight is estimated at ~284–300 g/mol, similar to 1-(3-(4-Bromophenoxy)propyl)pyrrolidine (284.19 g/mol) .
  • Stability : Bromine’s electronegativity may reduce susceptibility to oxidative degradation compared to hydroxylated pyrrolidines (e.g., 1-(2-hydroxyethyl)pyrrolidine in ) .

Biological Activity

1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine features a bromophenyl group attached to a pyrrolidine ring, which is known to influence its reactivity and interaction with biological targets. The compound's structure can be represented as follows:

C13H16BrN\text{C}_{13}\text{H}_{16}\text{Br}\text{N}

The presence of the bromine atom at the meta position is crucial as it can affect the compound's pharmacological properties compared to similar compounds with different substitutions.

The biological activity of 1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine primarily arises from its interactions with various molecular targets, including enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with side chains of amino acids. These interactions may modulate enzyme activities or receptor functions, leading to diverse biological effects such as:

  • Antimicrobial Activity: The compound has shown potential against various bacterial strains.
  • Anticancer Properties: Preliminary studies suggest it may inhibit cancer cell proliferation.

Antimicrobial Activity

Research indicates that 1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus<125
Escherichia coli<150
Bacillus subtilis75
Enterococcus faecalis125

These results suggest that the compound could be a candidate for developing new antibacterial agents, particularly in light of rising antibiotic resistance.

Anticancer Activity

Preliminary findings indicate that 1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine may possess anticancer properties. In studies involving various cancer cell lines, the compound exhibited cytotoxic effects, leading to apoptosis in cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, although further research is required to elucidate specific pathways involved.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrrolidine derivatives, including 1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine. For instance:

  • Anticonvulsant Activity: A study investigated the anticonvulsant properties of pyrrolidine derivatives using models such as maximal electroshock (MES) and pentylenetetrazole (PTZ). While specific data on 1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine was not detailed, related compounds demonstrated significant anticonvulsant effects, suggesting potential for this compound as well .
  • Antifungal Activity: Other derivatives have shown antifungal activity against strains like Candida albicans, indicating that similar compounds could yield beneficial results in treating fungal infections .

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